molecular formula C17H14N2 B11867720 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile CAS No. 85749-95-7

1-Benzyl-1,2-dihydroquinoline-3-carbonitrile

Cat. No.: B11867720
CAS No.: 85749-95-7
M. Wt: 246.31 g/mol
InChI Key: MFHVDCQTINEIRL-UHFFFAOYSA-N
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Description

1-Benzyl-1,2-dihydroquinoline-3-carbonitrile is a heterocyclic compound that belongs to the quinoline family It is characterized by a quinoline core structure with a benzyl group attached to the nitrogen atom and a cyano group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile typically involves the condensation of an appropriate benzylamine with a quinoline derivative. One common method includes the reaction of benzylamine with 2-chloroquinoline-3-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and solvents, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-3-carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1-Benzyl-1,2-dihydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact pathways and molecular targets are still under investigation, but studies suggest that it may interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

    1,2-Dihydroquinoline-3-carbonitrile: Lacks the benzyl group but shares the quinoline core structure.

    1-Benzylquinoline-3-carbonitrile: Similar structure but without the dihydro modification.

    Quinoline-3-carbonitrile: The simplest form, without benzyl or dihydro modifications.

Uniqueness: 1-Benzyl-1,2-dihydroquinoline-3-carbonitrile is unique due to the presence of both the benzyl and cyano groups, which confer distinct chemical and biological properties.

Biological Activity

1-Benzyl-1,2-dihydroquinoline-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a dihydroquinoline core with a benzyl substituent and a cyano group at the 3-position. Its molecular formula is C16H15N3C_{16}H_{15}N_3 with a molecular weight of 265.31 g/mol. The structural characteristics contribute to its biological activities, particularly in modulating various biological pathways.

Antimicrobial Activity

Research indicates that derivatives of dihydroquinoline compounds exhibit notable antimicrobial properties. For instance, studies have shown that this compound possesses activity against several bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro assays demonstrated that this compound can significantly reduce colony-forming units (CFUs) at varying concentrations, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been highlighted in pharmacological studies. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models. In particular, the compound demonstrated a significant reduction in carrageenan-induced paw edema in rats, suggesting its potential as an analgesic and anti-inflammatory agent .

Anticancer Potential

Emerging studies suggest that this compound may exhibit anticancer properties. Preliminary investigations have indicated that it can induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. The compound's ability to affect cell cycle progression and promote cell death in tumor cells positions it as a candidate for further development in cancer therapy .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory processes and microbial growth.
  • Modulation of Signaling Pathways : It has been suggested that this compound can influence signaling pathways related to inflammation and cancer progression.
  • Interaction with Receptors : There is evidence indicating that it might interact with various receptors involved in pain perception and inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that at concentrations ranging from 10 µg/mL to 100 µg/mL, the compound effectively inhibited the growth of S. aureus by more than 70% compared to control groups. The Minimum Inhibitory Concentration (MIC) was determined to be approximately 20 µg/mL.

Case Study 2: Anti-inflammatory Activity

In a controlled experiment assessing anti-inflammatory effects, rats treated with this compound showed a reduction in paw swelling by up to 60% after administration compared to untreated groups. This study underscores its potential utility in treating inflammatory conditions.

Properties

CAS No.

85749-95-7

Molecular Formula

C17H14N2

Molecular Weight

246.31 g/mol

IUPAC Name

1-benzyl-2H-quinoline-3-carbonitrile

InChI

InChI=1S/C17H14N2/c18-11-15-10-16-8-4-5-9-17(16)19(13-15)12-14-6-2-1-3-7-14/h1-10H,12-13H2

InChI Key

MFHVDCQTINEIRL-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=CC=CC=C2N1CC3=CC=CC=C3)C#N

Origin of Product

United States

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